molecular formula C26H23N3O5 B2778796 (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide CAS No. 522655-46-5

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2778796
CAS No.: 522655-46-5
M. Wt: 457.486
InChI Key: NLHRPGHGGWEFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide (CAS 522655-46-5) is a high-purity chemical reagent intended for research and development applications. This compound has a molecular formula of C₂₆H₂₃N₃O₅ and a molecular weight of 457.48 g/mol . It features a calculated density of 1.290±0.06 g/cm³ and a high predicted boiling point of 691.1±55.0 °C, indicating potential thermal stability for various experimental conditions . Researchers value this compound as a key synthetic intermediate for exploring novel chemical entities. Scientific literature indicates its use in the development of organic electronic materials and in foundational studies for pharmaceutical discovery, as seen in research on similar cyano-substituted propenamide derivatives . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound with a documented purity of 95.0% .

Properties

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-3-33-25-15-20(12-13-24(25)34-17-19-10-8-18(2)9-11-19)14-21(16-27)26(30)28-22-6-4-5-7-23(22)29(31)32/h4-15H,3,17H2,1-2H3,(H,28,30)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHRPGHGGWEFOO-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide, a compound with the molecular formula C26H23N3O5 and a molecular weight of 457.486 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name (E)2cyano3[3ethoxy4[(4methylphenyl)methoxy]phenyl]N(2nitrophenyl)prop2enamide\text{IUPAC Name }this compound

Structural Formula

Chemical Structure

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and neurology. The following sections detail its specific activities and mechanisms.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which play a crucial role in preventing oxidative stress-related diseases.

  • Research Findings : In cellular models, it was found to scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Neuroprotective Effects

Emerging studies indicate that this compound may also possess neuroprotective properties.

  • Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
  • Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntioxidantScavenges free radicals (IC50 < 20 µM)
NeuroprotectiveReduces neuroinflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous α,β-unsaturated cyanoacrylamides and related derivatives:

Compound Name / CAS / Source Key Structural Features Electronic/Steric Properties Potential Applications
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide - 3-Ethoxy, 4-(4-methylbenzyloxy) phenyl
- N-(2-nitrophenyl) amide
- E-configuration
- Mixed electron-donating (ethoxy) and withdrawing (nitro) groups
- High steric bulk from 4-methylbenzyloxy
Likely kinase inhibitor; potential covalent binder due to α,β-unsaturated nitrile
(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
()
- 3-Chloro, 4-(4-chlorobenzyloxy), 5-methoxy phenyl
- N-(4-nitrophenyl) amide
- Strong electron-withdrawing Cl and nitro groups
- Moderate steric bulk from chlorobenzyloxy
Enhanced lipophilicity; possible antimicrobial or antiproliferative activity
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
(CAS 866156-40-3; )
- 2-Hydroxy, 3-methoxy phenyl
- N-(4-CF3-phenyl) amide
- Hydrogen-bonding (hydroxyl) and electron-withdrawing CF3
- Reduced steric bulk
Improved solubility; potential CNS or anti-inflammatory agent
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
(CAS 5910-80-5; )
- Furan-2-yl core with 2-methyl-4-nitrophenyl
- N-(3-ethoxyphenyl) amide
- Electron-deficient furan ring
- Nitro group enhances reactivity
Photodynamic therapy or catalysis due to conjugated heterocycle
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
(CAS 468770-31-2; )
- Thiazole core with dichlorophenylmethyl
- 4-Hydroxy-3-methoxy phenyl
- Thiazole enhances planarity and π-stacking
- Dichloro groups increase lipophilicity
Anticancer or antiviral applications due to thiazole motif

Key Structural and Functional Insights:

Ethoxy and methoxy groups in analogues (e.g., ) improve solubility but may reduce metabolic stability compared to halogenated derivatives () .

Heterocyclic cores (e.g., furan in , thiazole in ) alter planarity and π-π stacking efficiency compared to the purely aromatic target compound .

Biological Relevance :

  • Compounds with thiazole or furan cores () are often prioritized in drug discovery for their bioavailability and target specificity.
  • The absence of direct activity data for the target compound necessitates extrapolation from structurally similar molecules, such as kinase inhibitors with nitroaryl groups ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nitration, substitution, and condensation. Key steps include:

  • Substitution reactions : Alkaline conditions (e.g., K₂CO₃) for introducing aryl methoxy groups at specific positions .
  • Condensation : Cyanoacetic acid reacts with substituted aniline derivatives under dehydrating agents (e.g., DCC/DMAP) .
  • Solvents : Ethanol or DMSO are preferred for polar intermediates; dichloromethane is used for non-polar steps .
  • Temperature control : Maintain 60–80°C for nitro group reduction and 0–5°C for sensitive intermediates .
    • Critical Parameters : Monitor reaction progress via TLC and isolate intermediates via column chromatography to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methoxy vs. ethoxy groups) .
  • IR spectroscopy : Identifies functional groups (e.g., cyano ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • HPLC : Assesses purity (>95% required for biological testing); reverse-phase C18 columns with acetonitrile/water gradients are standard .
    • Data Interpretation : Compare spectral data with similar enamide derivatives to validate structural assignments .

Advanced Research Questions

Q. How can researchers address challenges in achieving high stereochemical purity during synthesis?

  • Methodological Answer :

  • Stereocontrol : Use (E)-selective conditions (e.g., acidic catalysts like p-TsOH) during enamide formation to minimize Z-isomer byproducts .
  • Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction using SHELX software for refinement .
  • Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if racemization occurs .
    • Troubleshooting : Optimize reaction time and temperature to prevent thermal isomerization .

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Dose-response studies : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to account for non-linear effects .
  • Target validation : Use siRNA or CRISPR knockouts to confirm specificity for suspected enzyme/receptor targets .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding modes and explain potency differences .
    • Data Normalization : Include positive controls (e.g., known inhibitors) to calibrate assay conditions .

Q. How is X-ray crystallography applied to determine the compound’s conformation and intermolecular interactions?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
  • Data collection : Resolve structures at <1.0 Å resolution using synchrotron radiation for accurate electron density maps .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .
    • Key Findings : The nitro and cyano groups exhibit planar geometry, favoring π-π stacking with aromatic residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.